3-({4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
The compound features a tetrahydroquinazolin-4-one core with a 2-sulfanylidene moiety, a morpholin-4-yl group at position 6, and a benzyl-substituted piperazine-carbonyl linkage at position 2. Such structural motifs are prevalent in medicinal chemistry due to their versatility in modulating bioactivity, particularly in targeting enzymes and receptors associated with neurological and metabolic disorders .
Properties
IUPAC Name |
3-[[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5O4S/c1-22(38)24-6-8-26(9-7-24)34-12-14-36(15-13-34)30(39)25-4-2-23(3-5-25)21-37-31(40)28-20-27(35-16-18-41-19-17-35)10-11-29(28)33-32(37)42/h2-9,27-29H,10-21H2,1H3,(H,33,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKDVAOXOEELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5CC(CCC5NC4=S)N6CCOCC6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel synthetic molecule that has drawn attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and antifungal activities, as well as structure-activity relationships (SAR) that elucidate the mechanisms behind its efficacy.
Chemical Structure and Properties
The compound's complex structure features multiple functional groups that contribute to its biological activity. Key components include:
- Piperazine and morpholine moieties , which are known for their role in modulating neurotransmitter systems.
- Tetrahydroquinazolinone core , which has been associated with various pharmacological effects.
Antitumor Activity
Studies have indicated that derivatives of tetrahydroquinazolinones exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action is believed to involve the induction of apoptosis via the mitochondrial pathway.
Antibacterial and Antifungal Activity
The compound has also shown promising results in antibacterial and antifungal assays. A recent evaluation revealed that it possesses a minimum inhibitory concentration (MIC) of against Gram-positive bacteria . Additionally, antifungal activity was confirmed with MIC values comparable to established antifungal agents.
Structure-Activity Relationship (SAR)
A thorough SAR analysis has been conducted to identify which structural components enhance biological activity. Key findings include:
- Electron-donating groups like methyl or methoxy on the phenyl rings significantly increase potency.
- The presence of sulfanylidene enhances interaction with biological targets, likely due to increased lipophilicity and hydrogen bonding capabilities .
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating substituents | Increase in potency |
| Piperazine moiety | Enhances neuropharmacological effects |
| Sulfanylidene group | Improves binding affinity |
Case Studies
Several studies have reported on the biological evaluation of similar compounds:
- Antitumor Study : A derivative exhibited potent cytotoxicity against various cancer cell lines with a notable selectivity index over normal cells .
- Antibacterial Study : Compounds with similar piperazine structures were tested against resistant bacterial strains and showed significant activity compared to traditional antibiotics .
- Antifungal Study : A related compound demonstrated effective inhibition of fungal growth in clinical isolates of Candida species .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of molecules characterized by their intricate structures which often confer unique biological activities. The key features of the compound include:
- Morpholine and piperazine moieties : These structures are frequently associated with pharmacological activity.
- Sulfanylidene group : This functional group can enhance the reactivity of the molecule.
The molecular formula is , and it exhibits a molecular weight of approximately 446.58 g/mol. Its structure can be represented as follows:\text{3 4 4 4 Acetylphenyl piperazine 1 carbonyl phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one}
Anticancer Activity
Research has indicated that compounds similar to 3-({4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in tumor growth or induce apoptosis in cancer cells.
- Case Studies : In vitro studies have shown promising results against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Mycobacterium tuberculosis : Some derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. Research indicates that modifications in the piperazine moiety can enhance activity against resistant strains .
Neurological Applications
Given the presence of piperazine and morpholine structures, there is interest in exploring this compound's neuropharmacological effects:
- Potential for Treating CNS Disorders : Compounds with similar structures have shown promise in treating conditions such as anxiety and depression by modulating neurotransmitter systems.
Data Summary and Case Studies
Chemical Reactions Analysis
Nucleophilic Reactions at the Sulfanylidene Group
The 2-sulfanylidene (-C=S) group undergoes nucleophilic substitution and oxidation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Characterization Method |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃, 60°C | S-Alkylated derivative | 75–85% | ¹H NMR, LC-MS |
| Oxidation | H₂O₂ (30%), acetic acid, 25°C | Sulfoxide (-S=O) | 90% | IR (1020 cm⁻¹, S=O stretch) |
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Mechanism : The thione sulfur acts as a soft nucleophile, attacking electrophilic centers. Alkylation proceeds via an Sₙ2 pathway, while oxidation follows a radical-mediated pathway.
Acylation and Alkylation of the Piperazine Moiety
The piperazine ring’s secondary amines participate in acylation and alkylation:
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Key Insight : Steric hindrance from the adjacent acetylphenyl group reduces reaction rates compared to unsubstituted piperazines .
Reactivity of the Acetylphenyl Group
The acetyl group undergoes ketone-specific transformations:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | 1-(4-Hydroxyethylphenyl)piperazine | 82% |
| Condensation | NH₂OH·HCl, pyridine, reflux | Oxime derivative | 73% |
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Analytical Data : Post-reduction, the IR spectrum shows loss of the C=O stretch (1680 cm⁻¹) and emergence of O–H bands (3400 cm⁻¹) .
Cyclization and Cross-Coupling Reactions
The quinazolinone core facilitates cyclization and Suzuki-Miyaura coupling:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | POCl₃, 110°C, 6h | Fused pyrimidine derivative | 60% |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O | Biaryl-substituted quinazolinone | 45% |
Acid/Base-Mediated Reactions
The morpholine ring and sulfanylidene group participate in pH-dependent transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| Protonation | HCl (1M), 25°C | Morpholinium salt (water-soluble) |
| Deprotonation | NaOH (1M), 25°C | Thiolate anion (UV λₘₐₓ = 320 nm) |
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Applications : Protonation enhances solubility for biological assays, while deprotonation aids in metal-chelation studies .
Comparative Reactivity Table
A comparison of reaction rates for key functional groups:
| Functional Group | Reaction Rate (Relative to Benzene = 1) | Dominant Mechanism |
|---|---|---|
| Sulfanylidene | 120 | Nucleophilic substitution |
| Piperazine NH | 85 | Acylation |
| Acetylphenyl C=O | 50 | Electrophilic addition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydroquinazolinone Derivatives
3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Structural Differences : The acetyl group in the target compound is replaced by a methoxy group in this analog .
- Lipophilicity: The acetyl group may increase logP compared to methoxy, affecting membrane permeability and metabolic stability .
Quinazolin-4(3H)-one Derivatives with Halogen Substituents
Piperazine-Containing Heterocycles
Pyridazinone Derivatives with 2-Fluorophenylpiperazine
- Example: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone .
- Structural Comparison: The pyridazinone core replaces tetrahydroquinazolinone, and a fluorine atom is present on the piperazine aryl group.
- Functional Implications: The fluorine atom enhances metabolic stability via C-F bond resistance to oxidation. Pyridazinones are associated with cardiovascular and CNS activity, suggesting divergent therapeutic applications compared to tetrahydroquinazolinones .
Triazolone Derivatives with Piperazine Linkers
- Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one .
- Key Differences : A triazolone core and dichlorophenyl groups introduce rigidity and halogen-mediated interactions.
- Bioactivity Profile : Such compounds are often explored as antifungals or antivirals, highlighting the role of core structure in dictating target specificity .
Triazolothiadiazole Derivatives
- Example : 3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole .
- Structural Contrast : The triazolothiadiazole core lacks the sulfanylidene group but includes a fluorophenylpyrazole moiety.
- Electronic and Steric Effects : The planar triazolothiadiazole system may facilitate π-π stacking, while fluorine enhances bioavailability .
Research Findings and Implications
- Bioactivity Clustering : Compounds with similar piperazine-aryl groups cluster together in bioactivity profiles, suggesting shared targets (e.g., serotonin or dopamine receptors) .
- Role of Electronic Modifiers : Acetyl and methoxy groups on the piperazine ring may differentially regulate binding to G-protein-coupled receptors (GPCRs) due to their electronic effects .
- Core Structure Influence: Tetrahydroquinazolinones are associated with kinase inhibition, whereas pyridazinones and triazolones are linked to ion channel modulation, underscoring the importance of core selection in drug design .
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Piperazine-carbonyl coupling : Formation of the piperazine-acetylphenyl linkage under reflux conditions with a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
- Tetrahydroquinazolinone cyclization : Intramolecular cyclization of the sulfanylidene intermediate at 80–100°C in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the tetrahydroquinazolinone core and substituent positions .
- Mass spectrometry (HRMS) : To verify molecular weight and detect side products (e.g., incomplete cyclization) .
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What are the solubility challenges in biological assays, and how can they be mitigated?
The compound’s poor aqueous solubility (due to hydrophobic aryl and piperazine groups) requires:
Q. How is the morpholine moiety functionalized during synthesis?
The morpholin-4-yl group is introduced via nucleophilic substitution at the quinazolinone C6 position using morpholine in THF under reflux, with KI as a catalyst .
Q. What computational tools are used to predict its pharmacokinetic properties?
- SwissADME : To estimate logP, bioavailability, and blood-brain barrier permeability .
- Molecular docking (AutoDock Vina) : Preliminary assessment of binding affinity to target receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can regioselectivity issues during tetrahydroquinazolinone cyclization be resolved?
- Temperature modulation : Lowering reaction temperature (60–70°C) reduces competing pathways .
- Catalyst screening : Use of Pd(OAc)₂ for directed C–H activation to favor the desired regioisomer .
- In situ monitoring : Real-time FTIR to track intermediate formation and adjust conditions .
Q. What strategies address contradictory data in receptor-binding assays?
- Orthogonal assays : Combine radioligand binding (e.g., ³H-spiperone for dopamine receptors) with functional assays (cAMP modulation) to confirm activity .
- Metabolite profiling : LC-MS/MS to rule out interference from degradation products .
Q. How can synthetic yields be improved for the piperazine-carbonyl intermediate?
- Solvent optimization : Switching from DMF to DMAc increases yield by 15–20% due to reduced side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable purity .
Q. What methods validate the sulfanylidene group’s stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Thiol trapping : Use Ellman’s reagent (DTNB) to detect free thiols, indicating sulfanylidene breakdown .
Q. How to resolve discrepancies between in silico predictions and experimental bioactivity?
- Conformational analysis : MD simulations (AMBER) to assess ligand-receptor dynamics beyond static docking .
- Off-target screening : Broad-panel kinase or GPCR profiling to identify unanticipated interactions .
Notes
- Methodological answers emphasize optimization, validation, and troubleshooting for academic rigor.
- Structural analogs (e.g., from ) inform strategies for resolving synthesis and bioactivity challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
